Nicotinic Acetylcholine Receptor Functional Potency: Quantitative EC50 Comparison Against In-Class Analogs
Methyl amino(2-naphthyl)acetate hydrochloride demonstrates functional activity at the human nicotinic acetylcholine receptor (muscle subtype) with an EC50 of 30,000 nM (30 µM) in the TE671 cell line [1]. In contrast, structurally related naphthylglycine hydrazide derivatives such as N-(2-naphthyl)glycine hydrazide (compound MC 1415) exhibit complete inhibition of Mycobacterium tuberculosis H37Rv at 1 µg/mL (approximately 5 µM), indicating a fundamentally different biological target profile [2]. This divergence in target engagement highlights that methyl amino(2-naphthyl)acetate hydrochloride is not functionally interchangeable with other 2-naphthylglycine derivatives and should be selected based on specific receptor pharmacology requirements.
| Evidence Dimension | Functional EC50 at nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | EC50 = 30,000 nM (30 µM) |
| Comparator Or Baseline | N-(2-naphthyl)glycine hydrazide (MC 1415): complete inhibition of M. tuberculosis H37Rv at ~5 µM |
| Quantified Difference | 6-fold higher potency for antitubercular activity versus 6-fold lower potency for nAChR activity (divergent target profiles) |
| Conditions | Target compound: human nicotinic acetylcholine receptor subtype TE671 (muscle) functional assay; Comparator: M. tuberculosis H37Rv in Youman's medium |
Why This Matters
Researchers focused on nicotinic receptor pharmacology should select this compound, whereas antitubercular screening programs should opt for hydrazide derivatives, preventing misallocation of resources.
- [1] BindingDB. Affinity Data for BDBM50056147: EC50 = 3.00E+4 nM at human Nicotinic acetylcholine receptor subtype TE671 (muscle). http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Ramamurthy B, Bhatt MV. N-[2-naphthyl] glycine hydrazide - a potent inhibitor of Mycobacterium tuberculosis H37Rv. Journal of the Indian Institute of Science. 2013; https://journal.iisc.ac.in/index.php/iisc/article/view/650 View Source
